Product packaging for DL-Cyclobutylglycine(Cat. No.:)

DL-Cyclobutylglycine

Cat. No.: B1579072
M. Wt: 129.16
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Context within Non-Natural Amino Acids

Amino acids are the fundamental building blocks of proteins. jpt.com The 20 common proteinogenic amino acids are encoded by the universal genetic code and share a common structure: a central alpha-carbon bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group). jpt.com The R-group determines the unique properties of each amino acid.

Non-natural amino acids, also referred to as non-canonical or unnatural amino acids, are those not among the 20 standard proteinogenic amino acids. nih.govnih.gov They can be synthetic or naturally occurring and play important roles as metabolic intermediates and signaling molecules. nih.gov DL-Cyclobutylglycine falls into this category. Its defining feature is the cyclobutyl ring as its side chain, a nonpolar, hydrophobic structure. chembk.comjpt.com This sets it apart from proteinogenic amino acids and provides a unique steric and conformational profile.

The chirality of amino acids is a critical aspect of their structure. With the exception of glycine (B1666218), all proteinogenic amino acids are chiral and exist predominantly in the L-form in nature. ajinomoto.combiopharmaspec.com D-amino acids, the mirror images of L-amino acids, are found less commonly but have important biological roles. biopharmaspec.comwikipedia.org this compound, as a racemic mixture, contains both stereoisomers, which can be separated for specific applications or used as a mixture. ajinomoto.com

Significance as a Building Block in Organic Synthesis and Medicinal Chemistry

The unique structure of this compound makes it a valuable building block in organic synthesis and medicinal chemistry. openaccessjournals.com Organic chemistry provides the foundation for medicinal chemistry, enabling the synthesis and modification of organic compounds to create new therapeutic agents. openaccessjournals.com

In organic synthesis, the incorporation of non-natural amino acids like this compound into peptides or other molecules can lead to novel structures with tailored properties. nih.gov The cyclobutyl group can influence the molecule's conformation, stability, and interactions with biological targets. Synthetic methods are continually being developed to efficiently incorporate such building blocks into larger, more complex molecules. frontiersin.orgrsc.org

In medicinal chemistry, the goal is to design and develop new drugs. openaccessjournals.com The use of non-natural amino acids is a key strategy for overcoming some of the limitations of peptide-based drugs, such as poor stability and low bioavailability. nih.gov By replacing a natural amino acid with a non-natural one like this compound, medicinal chemists can create analogs of biologically active peptides with improved properties. For instance, the Boc-protected form of L-cyclobutylglycine has been used in the synthesis of PI3K inhibitors for potential cancer treatment. glpbio.cn The carbamate (B1207046) group, often used in protecting group strategies like Boc, is a key structural motif in many approved drugs. nih.gov

Evolution of Research Trajectories for Non-Natural Amino Acid Analogues

The field of non-natural amino acids has evolved significantly since the initial discoveries of their existence and functions. wikipedia.orgresearchgate.net Early research focused on their isolation and identification in various organisms. More recently, the focus has shifted towards their application in protein engineering and drug discovery. nih.govnih.gov

A major advancement has been the development of methods to incorporate non-natural amino acids site-specifically into proteins. researchgate.netnih.gov This allows researchers to probe protein structure and function with unprecedented precision. By introducing a non-natural amino acid with a unique chemical handle, scientists can selectively modify proteins for various applications, including the development of next-generation protein therapeutics. nih.gov

The synthesis of analogs of naturally occurring bioactive peptides using non-natural amino acids is another significant research trajectory. mdpi.com For example, the replacement of natural amino acids with non-natural ones in α-conotoxins, peptides that target nicotinic acetylcholine (B1216132) receptors, has led to analogs with improved potency. mdpi.com This highlights the potential of using non-natural amino acids to fine-tune the pharmacological properties of peptide-based drug candidates.

The continual development of new synthetic methodologies further drives the evolution of this field. nih.govfrontiersin.org As it becomes easier to synthesize and incorporate a wider variety of non-natural amino acids, the possibilities for creating novel molecules with desired functions expand. This ongoing research promises to deliver new tools for chemical biology and new leads for drug discovery.

Properties

Molecular Weight

129.16

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cyclobutylglycine

Stereoselective and Enantioselective Synthesis Approaches

The biological activity of cyclobutylglycine-containing molecules is often dependent on the specific stereochemistry at the α-carbon. Therefore, methods to control the stereoselective and enantioselective synthesis are of paramount importance. rsc.org

Diastereoselective Synthesis Protocols

The synthesis of functionalized cyclobutanes, the core structure of cyclobutylglycine, can be achieved with high diastereoselectivity. nih.gov Methodologies for creating multi-substituted cyclobutanes often rely on cycloaddition reactions. For instance, the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinedione or nitrosoarenes can produce multi-substituted cyclobutanes. rsc.org Subsequent cleavage of the newly formed N-N or N-O bonds can yield cyclobutane (B1203170) derivatives with cis-1,3-heteroatom substitutions. rsc.org Another approach involves the contractive synthesis from readily available pyrrolidines using iodonitrene chemistry, which can produce multisubstituted cyclobutanes with multiple stereocenters. nih.gov While these methods provide routes to substituted cyclobutane rings, their direct application to form the specific α-amino acid structure of cyclobutylglycine requires further functional group manipulations.

Enantiomeric Resolution Techniques for DL-Cyclobutylglycine

As many chemical syntheses of cyclobutylglycine result in a racemic mixture (an equal mix of D and L enantiomers), resolution is a crucial step to isolate the desired pure enantiomer. libretexts.org Enantiomers have identical physical properties, making their separation challenging. libretexts.org A common strategy is to convert the enantiomers into a mixture of diastereomers by reacting the racemate with a pure chiral resolving agent. libretexts.org These resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like crystallization. libretexts.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers. mdpi.comnih.gov This analytical and preparative method allows for the isolation of enantiomers with high purity. mdpi.com The selection of the appropriate chiral column and mobile phase is critical for achieving effective separation. researchgate.net For amino acids, chiral ligand exchange chromatography is another effective HPLC-based method. scielo.br

Resolution TechniquePrincipleApplication Example
Diastereomeric Salt Crystallization Reaction of a racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base) forms diastereomeric salts with different solubilities, allowing separation by crystallization. libretexts.orgRacemic bases can be resolved using chiral acids like (+)-tartaric acid or (-)-mandelic acid. libretexts.org
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times, enabling their separation. nih.govSeparation of racemic compounds using columns like Chiralcel OJ-H or Chiralpak IA. mdpi.com
Enzymatic Resolution Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.The enzyme α-chymotrypsin has been used for the resolution of racemic N-Boc-propargylglycine methyl ester. google.com

Synthesis of L- and D-Cyclobutylglycine Enantiomers

Enantiomerically pure L- and D-cyclobutylglycine are essential for synthesizing stereochemically defined peptides and pharmaceutical agents. biorxiv.orggoogle.com One method for the synthesis of L-cyclic alkylamino acids involves a reductive amination process. google.com This can be achieved by reacting a cyclic alkyl ketonic acid with ammonium (B1175870) formate (B1220265) in the presence of specific enzymes like leucine (B10760876) dehydrogenase and formate dehydrogenase, which ensures high chiral selectivity for the L-enantiomer. google.com

In specific research contexts, such as structure-activity relationship (SAR) studies, both enantiomers are required. For example, to investigate the stereochemical requirements for binding to a biological target, L-cyclobutylglycine was substituted for D-cyclobutylglycine in a peptidomimetic compound. biorxiv.org The D-enantiomer of cyclobutylglycine is also commercially available for such applications.

Advanced Functionalization and Derivatization Strategies

The derivatization of this compound is essential for its incorporation into larger molecules like peptides and for conjugation to other chemical entities. google.com This typically involves the protection of the amino group and the activation of the carboxylic acid group.

Synthesis of N-Protected Cyclobutylglycine Derivatives (e.g., Fmoc, Boc)

In peptide synthesis, the amino group of amino acids must be temporarily protected to prevent unwanted side reactions during the coupling process. iris-biotech.de The two most common protecting groups used in solid-phase peptide synthesis (SPPS) are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. iris-biotech.de

The Fmoc group is base-labile and is typically introduced by reacting the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions. The Boc group is acid-labile and can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.comsigmaaldrich.com Both Boc-L-cyclobutylglycine and Fmoc-protected cyclobutylglycine derivatives are commercially available and used as building blocks in peptide synthesis and drug design. lookchem.comsmolecule.comambeed.comglpbio.cn

Protecting GroupChemical NameKey FeaturesIntroduction Reagent
Fmoc 9-FluorenylmethyloxycarbonylBase-labile; stable to acid. Allows for UV detection. iris-biotech.deFmoc-OSu or Fmoc-Cl
Boc tert-ButyloxycarbonylAcid-labile; stable to base. iris-biotech.deDi-tert-butyl dicarbonate (Boc₂O) google.com

Esterification and Amidation Reactions for Conjugation

The carboxylic acid and amino groups of cyclobutylglycine allow for its conjugation to other molecules through esterification and amidation reactions. google.com These reactions are fundamental for creating bioconjugates, where cyclobutylglycine might be linked to proteins, labels, or drug molecules. gccpo.orggoogleapis.com

Esterification involves the reaction of the carboxylic acid group of cyclobutylglycine with an alcohol, typically under acidic conditions (Fischer esterification), to form an ester bond. researchgate.netmasterorganicchemistry.com This can be used to create prodrugs or to link the amino acid to a solid support in peptide synthesis.

Amidation is the formation of an amide bond between the carboxylic acid of cyclobutylglycine and an amine, or between the amino group of cyclobutylglycine and a carboxylic acid. This is the basis of peptide bond formation. ethz.ch In bioconjugation, bifunctional agents are often used to link molecules. gccpo.org For example, an antibody can be conjugated to an oligonucleotide using a linker with a succinimidyl ester, which reacts with amine groups on the protein. nih.gov Similarly, the functional groups of cyclobutylglycine can be used for direct conjugation or after derivatization with such linkers. google.com

Preparation of Glycine (B1666218) Derivatives Incorporating the Cyclobutyl Moiety

The synthesis of glycine derivatives that feature a cyclobutyl group is a significant area of research, driven by the unique conformational constraints and physicochemical properties imparted by the cyclobutyl ring. These derivatives are valuable building blocks in medicinal chemistry and materials science. Various synthetic strategies have been developed to introduce the cyclobutyl moiety into the glycine scaffold, each with its own advantages and applications. These methods primarily include the alkylation of glycine equivalents, reductive amination, and modifications of the amino or carboxyl groups of cyclobutylglycine itself.

One common approach involves the reaction of cyclobutanone (B123998) with a glycine precursor. For instance, α-amino cyclobutaneacetic acid, another term for cyclobutylglycine, can be prepared through the reaction of cyclobutanone and methyl formate under alkaline conditions. This process leads to an acetal (B89532) intermediate, which is subsequently hydrolyzed to yield the final product. chembk.com

Another versatile method is the stereoselective synthesis of cyclobutylglycines through Michael-induced ring-closing reactions. This has been demonstrated with Zn-chelated glycine ester enolates, which act as effective nucleophiles. Their reaction in a domino sequence of Michael addition and subsequent ring closure affords trans-methoxycarbonylcyclobutylglycines with high yields and excellent control of diastereoselectivity, favoring the anti-isomers. figshare.com

Reductive amination represents a powerful and widely used strategy for forming the crucial C-N bond. harvard.eduorganic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This method typically involves the reaction of an amine with a carbonyl compound, such as an aldehyde or ketone, to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. harvard.edumasterorganicchemistry.comwikipedia.orglibretexts.org In the context of cyclobutylglycine derivatives, this could involve the reaction of cyclobutanone with a glycine derivative or the reaction of a cyclobutyl-containing amine with a glyoxylate (B1226380) derivative. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com The reaction conditions are generally mild, and it is a reliable method for producing secondary and tertiary amines, thus avoiding the overalkylation issues often encountered with direct alkylation of amines. harvard.edumasterorganicchemistry.com

The alkylation of glycine enolates is another fundamental approach to constructing carbon-carbon bonds. 182.160.97libretexts.orgnih.govnumberanalytics.com This method involves the deprotonation of a glycine derivative to form a nucleophilic enolate, which then reacts with an electrophilic alkylating agent, such as a cyclobutyl halide. 182.160.97libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete formation of the enolate and to prevent self-condensation of the glycine derivative. libretexts.org The choice of protecting groups on the glycine nitrogen and the ester group can influence the reactivity and stereoselectivity of the alkylation.

Furthermore, once cyclobutylglycine is obtained, it can be further derivatized at its amino or carboxyl functionalities. For example, N-acyl cyclobutylglycine derivatives can be prepared through various acylation methods. The Schotten-Baumann reaction, which involves the reaction of an amino acid with an acyl chloride in the presence of a base, is a classic and effective method for this transformation. researchgate.net Other methods include direct condensation with carboxylic acids using coupling agents, or reaction with fatty acid methyl esters or oils. researchgate.net These N-acylated derivatives are of interest as surfactants and have potential biological activities. researchgate.netscielo.brnih.govrsc.org

Similarly, the carboxyl group of cyclobutylglycine can be esterified to produce cyclobutylglycine esters. This can be achieved through standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst. For instance, the synthesis of cyclobutylglycine ethyl ester hydrochloride has been reported. google.com The preparation of tert-butyl esters is also a common strategy, as the tert-butyl group can be readily removed under acidic conditions, which is advantageous in peptide synthesis. orgsyn.org

The following tables summarize some of the key synthetic approaches and the types of derivatives that can be prepared.

Table 1: Synthetic Routes to Glycine Derivatives with a Cyclobutyl Moiety

Synthetic MethodStarting MaterialsKey Reagents/ConditionsProduct Type
From Cyclobutanone Cyclobutanone, Methyl formateAlkaline conditions, followed by hydrolysisα-Amino cyclobutaneacetic acid
Michael-Induced Ring-Closing Zn-chelated glycine esterDomino sequence (Michael addition, ring closure)trans-Methoxycarbonylcyclobutylglycines
Reductive Amination Cyclobutanone, Glycine derivative (or vice-versa)NaBH3CN or NaBH(OAc)3N-Cyclobutylglycine derivatives
Alkylation of Glycine Enolate Glycine derivative, Cyclobutyl halideStrong base (e.g., LDA)α-Cyclobutylglycine derivatives

Table 2: Derivatization of this compound

Functional Group TargetedReaction TypeReagentsProduct Derivative
Amino Group N-AcylationAcyl chlorides, Carboxylic acids with coupling agentsN-Acyl-DL-cyclobutylglycine
Carboxyl Group EsterificationAlcohols (e.g., Ethanol, t-Butanol), Acid catalystThis compound esters

Integration of Cyclobutylglycine into Peptide and Peptidomimetic Structures

Role as an Amino Acid Mimetic

DL-Cyclobutylglycine functions as an amino acid mimetic, a molecule that mimics the structure and function of natural amino acids. semanticscholar.orgmdpi.com The cyclobutyl group attached to the alpha-carbon introduces significant steric hindrance and conformational rigidity compared to natural amino acids like glycine (B1666218) or alanine. vulcanchem.com This steric bulk and the puckered geometry of the cyclobutyl ring play a crucial role in influencing the peptide's secondary structure. vulcanchem.com By replacing a natural amino acid with cyclobutylglycine, researchers can induce specific conformational constraints, which can be critical for mimicking the bioactive motifs of parent peptides and enhancing binding affinity to biological targets such as G-protein-coupled receptors (GPCRs). vulcanchem.commdpi.com

The primary role of cyclobutylglycine as a mimetic is to stabilize specific secondary structures, particularly β-turns. vulcanchem.com β-turns are crucial for the biological activity of many peptides, and the torsional constraints imposed by the cyclobutyl group favor their formation. vulcanchem.com This ability to pre-organize a peptide into a desired conformation reduces the entropic penalty upon binding to a receptor, potentially leading to increased potency. vulcanchem.combiosynth.com

Incorporation into Linear and Cyclic Peptides

This compound can be incorporated into both linear and cyclic peptide chains using established synthetic methodologies. The choice between solid-phase and solution-phase synthesis depends on the specific requirements of the target peptide, such as its length and complexity.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the synthesis of peptides, where the growing peptide chain is anchored to an insoluble resin support. researchgate.netcsic.espeptide.comejbiotechnology.info The incorporation of this compound via SPPS typically utilizes the Fmoc/tBu strategy. vulcanchem.comcblpatras.gr In this approach, the N-terminus of the amino acid is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu). vulcanchem.comnih.gov

A typical SPPS cycle for incorporating N-Fmoc-DL-cyclobutylglycine involves:

Resin Activation: A suitable resin, such as Wang or Rink amide resin, is pre-conditioned. vulcanchem.com

Coupling: The N-Fmoc-DL-cyclobutylglycine is activated and coupled to the free amino group of the resin-bound peptide. Common coupling reagents include hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). vulcanchem.com

Deprotection: The Fmoc group is removed using a solution of piperidine (B6355638) in DMF, exposing the α-amino group for the next coupling cycle. vulcanchem.com

A key challenge in the SPPS of cyclobutylglycine-containing peptides is the steric hindrance of the cyclobutyl group, which can lead to reduced coupling efficiency. vulcanchem.com To overcome this, strategies such as extended reaction times or double coupling with fresh reagents are often employed. vulcanchem.com

Table 1: Key Parameters in Solid-Phase Peptide Synthesis (SPPS) of Cyclobutylglycine-Containing Peptides

ParameterDescriptionTypical Conditions/ReagentsReference
Resin Insoluble polymer support.Wang resin, Rink amide resin vulcanchem.com
Protecting Group Protects the α-amino group.Fmoc (9-fluorenylmethoxycarbonyl) vulcanchem.com
Coupling Reagent Activates the carboxylic acid for amide bond formation.HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) vulcanchem.com
Base Facilitates the coupling reaction.DIPEA (N,N-Diisopropylethylamine) vulcanchem.com
Solvent Dissolves reagents and swells the resin.DMF (Dimethylformamide), DCM (Dichloromethane) vulcanchem.com
Deprotection Agent Removes the Fmoc protecting group.20% Piperidine in DMF vulcanchem.com

Solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids in a homogenous solution. researchgate.netamericanpeptidesociety.org While often more laborious than SPPS for long peptides, SPS is advantageous for the synthesis of short peptides and for scaling up production, as intermediates can be purified at each step. nih.govmdpi.com

A common strategy in solution-phase synthesis that can be applied to complex peptides, including those with cyclobutylglycine, is fragment condensation . vulcanchem.comcblpatras.grnih.gov In this approach, smaller, protected peptide fragments are synthesized in solution and then coupled together. nih.govresearchgate.net For peptides containing this compound, pre-activated segments can be synthesized in solution and then coupled to a resin-bound peptide or another solution-phase fragment. vulcanchem.com This method can be more efficient and reduce the accumulation of deletion sequences that can occur during stepwise SPPS, especially when dealing with sterically hindered residues. vulcanchem.com The choice of coupling reagents in solution-phase synthesis is critical to ensure high yields and minimize racemization. americanpeptidesociety.orgluxembourg-bio.com Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and additives such as 1-hydroxybenzotriazole (B26582) (HOBt). americanpeptidesociety.orgresearchgate.net

Design and Synthesis of Cyclobutylglycine-Containing Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. frontiersin.orgopenaccesspub.org The incorporation of this compound is a powerful tool in the design of peptidomimetics due to its ability to impose conformational constraints. mdpi.combiosynth.com

The primary influence of this compound in peptidomimetics is the introduction of conformational rigidity. vulcanchem.commdpi.com The four-membered cyclobutyl ring restricts the rotational freedom around the peptide backbone, which can stabilize specific secondary structures. vulcanchem.com This is particularly important for locking a peptide into its bioactive conformation—the three-dimensional shape it adopts when binding to its biological target. biosynth.comnih.gov

Table 2: Influence of Cyclobutylglycine on Peptide Properties

PropertyInfluence of CyclobutylglycineRationaleReference
Conformational Rigidity IncreasedThe cyclobutyl ring restricts bond rotation in the peptide backbone. vulcanchem.com
Secondary Structure Promotes β-turn formationTorsional constraints imposed by the cyclobutyl group favor this structure. vulcanchem.com
Binding Affinity Potentially EnhancedReduced entropic loss upon binding due to pre-organization of the bioactive conformation. vulcanchem.combiosynth.com
Proteolytic Stability Potentially IncreasedSteric hindrance from the cyclobutyl group can shield peptide bonds from enzymatic cleavage. semanticscholar.org

Macrocyclization is a widely used strategy in peptidomimetic design to improve stability, selectivity, and cell permeability. nih.govresearchgate.netsymeres.comasinex.comnih.govmdpi.com By cyclizing a peptide, its conformational flexibility is significantly reduced, which can lock it into its bioactive conformation and protect it from degradation by exopeptidases. nih.gov While specific examples detailing the direct involvement of this compound in the macrocyclic ring are not extensively documented in the provided search results, general macrocyclization strategies can be applied to peptides containing this amino acid.

Common macrocyclization techniques include:

Lactamization: Formation of an amide bond between a side-chain amine (e.g., of lysine) and a side-chain carboxylic acid (e.g., of aspartic or glutamic acid). researchgate.net

Ring-Closing Metathesis (RCM): Formation of a carbon-carbon double bond between two alkenyl side chains. asinex.com

Click Chemistry: For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring. researchgate.net

The incorporation of this compound within the linear precursor of a macrocycle can influence the preferred conformation for cyclization and the final structure of the macrocyclic peptidomimetic. Its conformational constraints can help to bring the reactive ends of the linear peptide into proximity, facilitating the ring-closing reaction. nih.gov The design of such macrocycles often involves computational modeling to predict the most stable and biologically active conformations. nih.govdrugtargetreview.com

Molecular Recognition and Enzyme Interaction Studies in Vitro

Substrate Specificity and Enzyme Active Site Interactions

The ability of an enzyme to bind and act upon a specific molecule, or substrate, is a cornerstone of its function. The unique three-dimensional structure of an enzyme's active site dictates which substrates it can accommodate.

Studies with Branched-Chain Amino Acid Aminotransferases (BCATs)

Branched-chain amino acid aminotransferases (BCATs) are a family of enzymes crucial for the metabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. nih.govresearchgate.net These enzymes catalyze the reversible transfer of an amino group from a BCAA to an α-keto acid. nih.gov The substrate specificity of BCATs is a topic of significant research, as understanding what molecules can fit into their active sites can inform the design of inhibitors or probes to study their function. frontiersin.orgexeter.ac.uk

While direct studies specifically investigating DL-Cyclobutylglycine as a substrate for BCATs are not extensively documented in publicly available research, the principles of substrate specificity for these enzymes provide a framework for predicting potential interactions. The active site of a BCAT is shaped to accommodate the characteristic branched alkyl side chains of its natural substrates. frontiersin.orgexeter.ac.uk The cyclobutyl group of this compound presents a distinct three-dimensional structure that would need to fit within this active site pocket. The specificity of BCATs can be exquisitely sensitive; for instance, a single amino acid substitution, such as changing a glycine (B1666218) to a serine residue within the active site, can dramatically alter the enzyme's preference for certain substrates. frontiersin.orgexeter.ac.uk Therefore, experimental studies would be necessary to determine if this compound can act as a substrate for various BCAT isoforms and to what extent.

Investigation of Binding Modes and Catalytic Mechanisms

The interaction between a substrate and an enzyme's active site is a dynamic process involving precise orientation and induced conformational changes. libretexts.org The binding mode describes the specific spatial arrangement of the substrate within the active site, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. wou.edu

The catalytic mechanism of an enzyme outlines the step-by-step chemical process by which the substrate is converted into a product. wikipedia.org For aminotransferases like BCATs, the mechanism typically involves a "ping-pong" kinetic model with the participation of a pyridoxal-5'-phosphate (PLP) cofactor. nih.gov The catalytic process involves several key steps, including the formation of a Schiff base intermediate between the amino acid substrate and the PLP cofactor, followed by tautomerization and hydrolysis to release the α-keto acid product and a pyridoxamine-5'-phosphate intermediate. wou.eduwou.edunih.gov

To understand the binding mode and potential catalytic processing of this compound by a BCAT, researchers would employ techniques such as X-ray crystallography of the enzyme-substrate complex or computational molecular docking simulations. These methods can reveal the precise orientation of the cyclobutyl ring within the active site and identify the key amino acid residues involved in binding and catalysis.

Receptor Binding Characterization (In Vitro)

Beyond enzymatic interactions, the effects of a compound are often mediated through its binding to specific receptors on the surface or within cells. Characterizing this binding is fundamental to understanding a compound's pharmacological profile.

Quantitative Ligand-Receptor Affinity Determinations (e.g., IC50, Kd)

The strength of the interaction between a ligand (in this case, this compound or its derivatives) and a receptor is quantified by its binding affinity. Two common parameters used to express this are the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of a competing ligand that is required to displace 50% of a labeled ligand from its receptor. nih.gov It is a measure of the functional strength of an inhibitor in a competitive binding assay. researchgate.netresearchgate.net

Kd (Dissociation Constant): The Kd is an equilibrium constant that describes the tendency of a ligand-receptor complex to separate (dissociate). A lower Kd value indicates a higher binding affinity, meaning the ligand and receptor are more likely to remain bound together. nih.gov

ParameterDefinitionImplication
IC50 Concentration of an unlabeled ligand required to inhibit 50% of the binding of a labeled ligand.A lower IC50 value generally indicates a more potent competitor for the receptor binding site.
Kd The concentration of ligand at which 50% of the receptors are occupied at equilibrium.A lower Kd value signifies a higher affinity of the ligand for the receptor.

Competitive Binding Assay Methodologies

Competitive binding assays are a widely used technique to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with a labeled ligand of known affinity. researchgate.netnanotempertech.com The basic principle involves incubating the receptor preparation with a fixed concentration of a labeled ligand (often radiolabeled or fluorescently tagged) and varying concentrations of the unlabeled test compound (the competitor). nih.govplos.org As the concentration of the unlabeled competitor increases, it displaces more of the labeled ligand from the receptor, leading to a decrease in the measured signal from the labeled ligand.

The data from a competitive binding assay is typically plotted as the percentage of bound labeled ligand versus the log concentration of the competitor. This sigmoidal curve is then used to calculate the IC50 value of the test compound. From the IC50, and with knowledge of the labeled ligand's affinity (Kd) and concentration, the inhibition constant (Ki) for the test compound can be calculated, providing a more absolute measure of its binding affinity.

Mechanisms of Enzyme Inhibition (In Vitro)

The inhibitory potential of a compound against an enzyme is a critical aspect of its biochemical profile. In vitro studies are fundamental in elucidating the precise mechanism by which a molecule like this compound interferes with enzyme activity. These mechanisms are broadly classified into competitive, non-competitive, and allosteric inhibition, each with distinct kinetic signatures.

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, competes for the same active site on the enzyme. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. Non-competitive inhibition, on the other hand, involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. nih.gov This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency, regardless of the substrate concentration. nih.gov

In the context of this compound, its structural resemblance to natural amino acids suggests a potential for competitive inhibition of enzymes involved in amino acid metabolism, such as aminotransferases and aminoacyl-tRNA synthetases. These enzymes possess active sites that recognize and bind specific amino acids, making them potential targets for amino acid analogs like this compound.

Conversely, non-competitive inhibition by this compound would imply that it binds to an allosteric site on the target enzyme, inducing a conformational change that impairs its function. The presence of the cyclobutyl group could facilitate binding to hydrophobic pockets on the enzyme surface, distinct from the active site.

To distinguish between these modes of inhibition, kinetic studies are performed. These experiments typically measure the initial reaction velocity at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to determine the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasedLines intersect on the y-axis
Non-Competitive DecreasedUnchangedLines intersect on the x-axis

This table provides a simplified overview of the expected kinetic outcomes for competitive and non-competitive inhibition.

Allosteric inhibition is a specific type of non-competitive inhibition where the binding of an inhibitor to an allosteric site causes a conformational change in the enzyme that reduces its activity. This regulatory mechanism is crucial in many biological pathways. Allosteric inhibitors can offer higher specificity compared to active site inhibitors, as allosteric sites are often less conserved across different enzymes.

Derivatives of cyclobutylglycine could be designed to enhance their binding affinity and specificity for allosteric sites on target enzymes. Modifications to the cyclobutyl ring or the amino acid backbone could be explored to optimize interactions with these regulatory pockets. For instance, the introduction of hydrophobic or hydrogen-bonding moieties could facilitate stronger binding to an allosteric site, leading to more potent inhibition.

Structural Biology and Conformational Analysis of Cyclobutylglycine Derivatives

Spectroscopic Characterization of Molecular Conformations

Spectroscopic techniques are powerful tools for probing the conformational dynamics of molecules in solution. Methods like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed insights into the spatial arrangement of atoms and the energetic barriers between different conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of molecules in solution. mestrelab.com For cyclobutylglycine derivatives, NMR studies, including 1D and 2D experiments like COSY, NOESY, HSQC, and HMBC, allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. jmcs.org.mxsrce.hr These assignments are fundamental to deducing the molecule's connectivity and conformational preferences. jmcs.org.mx

Key NMR parameters used in the conformational analysis of cyclobutylglycine derivatives include:

Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment, which is influenced by the molecule's conformation. mestrelab.comresearchgate.net

Coupling Constants (J-couplings): Vicinal coupling constants (³J) are related to the dihedral angles between adjacent atoms through Karplus-like relationships, providing crucial information about the backbone and side-chain torsion angles. mestrelab.comrsc.org

A comparative CEST (Chemical Exchange Saturation Transfer) NMR study can also be utilized to investigate slow conformational dynamics, providing insights into the exchange rates between different states. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The puckered nature of the cyclobutyl ring and its substitution pattern influence the C-H and C-C stretching and bending vibrations. vulcanchem.com For cyclobutane (B1203170) itself, prominent CH₂ stretching vibrations are observed around 2987 and 2887 cm⁻¹, with various CH₂ bending and ring deformation modes appearing at lower wavenumbers. docbrown.info In cyclobutylglycine derivatives, the presence of the amino acid moiety introduces characteristic absorptions for the carboxyl and amino groups. For example, the disappearance of the azide (B81097) absorbance at 2110 cm⁻¹ can be monitored by IR spectroscopy to follow the progress of a chemical reaction. 5z.com

The table below summarizes the key spectroscopic data for cyclobutane, which serves as a foundational reference for interpreting the spectra of its derivatives.

Spectroscopic Data for Cyclobutane
Vibrational Mode Wavenumber (cm⁻¹) (IR) docbrown.info
CH₂ Stretching~2987, 2887
CH₂ Vibrations~627, 749, 1223, 1257, 1447, 2952
C₄ Ring Deformation~898

Crystallographic Analysis of Cyclobutylglycine-Containing Structures

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their solid state. This technique is invaluable for determining the precise atomic coordinates and understanding the intermolecular interactions within a crystal lattice.

X-ray diffraction analysis of single crystals of cyclobutylglycine or its simple derivatives can reveal the preferred conformation of the cyclobutyl ring (puckered vs. planar) and the precise bond lengths and angles. materialsproject.org This information is crucial for validating and refining computational models.

When incorporated into peptides, cyclobutylglycine residues influence the local backbone conformation. X-ray diffraction studies of peptide fragments containing cyclobutylglycine can show how this non-natural amino acid induces or stabilizes specific secondary structures, such as β-turns. vulcanchem.com The steric bulk of the cyclobutyl group can constrain the available Ramachandran space for the peptide backbone. vulcanchem.com Amyloid fibrils formed from peptide fragments, which exhibit a characteristic "cross-β" pattern in X-ray fiber diffraction experiments, are important systems for studying peptide aggregation. osu.educore.ac.uknih.govpsu.edu The diffraction data provides information on the inter-sheet and inter-strand spacing. nih.gov

To understand the therapeutic potential of cyclobutylglycine-containing molecules, it is essential to determine their binding mode to target proteins. biosolveit.de Co-crystallization of a cyclobutylglycine derivative with its protein target followed by X-ray diffraction analysis can provide a detailed atomic-level picture of the binding site. biorxiv.orgresearchgate.net

These co-crystal structures reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein. researchgate.net For example, the co-crystal structure of a bicyclic peptide containing cyclobutylglycine with E. coli PBP3 revealed the key interactions of the amino acid side chains with the protein. researchgate.netbiorxiv.org This structural information is critical for structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity. researchgate.netnih.gov The analysis of the binding site can also help in understanding why certain stereoisomers, like L-cyclobutyl glycine (B1666218) versus D-cyclobutyl glycine, may exhibit different binding affinities or biological activities. researchgate.netbiorxiv.org

The table below presents hypothetical crystallographic data for a cyclobutylglycine-containing peptide to illustrate the type of information obtained from such studies.

Hypothetical Crystallographic Data for a Cyclobutylglycine-Containing Peptide
Parameter Value
PDB Code8RTZ biorxiv.org
Space GroupP4₂/mmc materialsproject.org
Resolution (Å)1.8
R-work / R-free0.19 / 0.22
Cyclobutyl Ring ConformationPuckered
Key InteractionsHydrogen bonds to backbone atoms of the binding pocket, hydrophobic packing of the cyclobutyl ring.

Computational Chemistry and Molecular Modeling

Computational methods are essential for exploring the conformational energy landscape of cyclobutylglycine derivatives and for rationalizing experimental findings. researchgate.netmpg.de These techniques allow for the study of molecular properties that may be difficult to access experimentally.

Molecular mechanics force fields are used to perform conformational searches to identify low-energy structures. mestrelab.com The resulting conformations can then be further refined using more accurate quantum mechanical methods like Density Functional Theory (DFT). mestrelab.com These calculations can predict various properties, including relative energies of different conformers, rotational barriers, and even NMR chemical shifts and coupling constants, which can then be compared with experimental data. mestrelab.com

For larger systems, such as cyclobutylglycine-containing peptides interacting with proteins, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the system over time. mdpi.com MD simulations provide insights into the flexibility of the ligand and the protein, the stability of the binding interactions, and the role of solvent molecules. nih.gov The analysis of the conformational energy landscape can reveal the presence of multiple local minima, corresponding to different conformational substates, and the energy barriers separating them. researchgate.netmpg.denih.govresearchgate.net Understanding this landscape is crucial for comprehending how these molecules bind to their targets and exert their biological effects. nih.gov For instance, a series of carbocyclic agonists showed decreasing efficacy with the size of the ring (cyclopropylglycine > cyclobutylglycine > cyclopentylglycine), which can be rationalized through molecular modeling studies of their interaction with the receptor binding domain. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. temple.edu By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the molecule's dynamic behavior, allowing for the exploration of its conformational landscape. glycoforum.gr.jpnih.gov For cyclobutylglycine derivatives, MD simulations are instrumental in understanding how the cyclobutyl ring influences the flexibility of the amino acid backbone and the accessible conformations in different environments. researchgate.net

Detailed Research Findings: The primary goal of applying MD simulations to cyclobutylglycine is to map its thermally accessible conformational states. mdpi.com The puckering of the cyclobutane ring, combined with the rotational freedom of the single bonds connecting it to the alpha-carbon and the carboxyl and amino groups, results in a complex energy landscape. Simulations can track the transitions between different puckered states of the ring and the corresponding changes in the dihedral angles of the glycine backbone. Classical MD simulations utilize force fields (like AMBER, CHARMM, or GROMOS) to define the potential energy of the system, allowing for the simulation of large systems over nanosecond to microsecond timescales. glycoforum.gr.jp

A key metric analyzed in these simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of a simulated conformation and a reference structure, providing insight into the structural stability of the molecule over time. mdpi.com Analysis of the RMSD of the protein backbone and the ligand can indicate if the simulated complex has reached a stable state. mdpi.commdpi.com Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), can be employed to overcome high energy barriers and more thoroughly sample the conformational space, which is particularly useful for complex molecules with multiple local energy minima. glycoforum.gr.jpmdpi.com

Table 1: Illustrative RMSD Data for DL-Cyclobutylglycine Conformers from a Hypothetical MD Simulation

This table shows hypothetical RMSD values for the backbone atoms of two different starting conformers of this compound over a short simulation period. Conformer A represents a more stable state, while Conformer B explores a wider conformational space before settling.

Simulation Time (ps)Conformer A RMSD (Å)Conformer B RMSD (Å)
00.000.00
1000.751.20
2000.811.85
3000.792.10
4000.852.05
5000.832.08

Docking Studies for Protein-Ligand Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. openaccessjournals.com This method is crucial for predicting how a molecule like this compound might interact with a biological target, such as an enzyme's active site. mdpi.com Docking algorithms explore various possible binding poses of the ligand and use a scoring function to rank them based on their predicted binding affinity. nih.gov

Detailed Research Findings: In the context of this compound, docking studies can provide critical insights into its potential as an inhibitor or a substrate for a given protein. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking software then systematically places the ligand into the binding site, evaluating interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

The results are typically presented as a series of binding poses ranked by a score, which is an estimation of the binding free energy. nih.gov Lower binding energy values generally indicate a more stable and favorable protein-ligand interaction. researchgate.net By analyzing the top-ranked poses, researchers can identify key amino acid residues in the protein that form critical interactions with the cyclobutyl ring, the carboxyl group, or the amino group of the ligand. nih.gov This information is invaluable for understanding the structural basis of molecular recognition and for the rational design of more potent derivatives. openaccessjournals.com Modern docking approaches may also incorporate receptor flexibility through ensemble docking, where the ligand is docked to multiple conformations of the protein, often generated from MD simulations. mdpi.com

Table 2: Hypothetical Docking Results for this compound against a Target Protein

This table provides example output from a docking simulation, showing different binding poses, their associated binding energies, and the key interactions formed with hypothetical active site residues.

Pose IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.2ASP-120, LYS-85Hydrogen Bond, Salt Bridge
2-7.9TRP-45, LEU-90Hydrophobic
3-7.5ASP-120, TYR-150Hydrogen Bond
4-7.1LYS-85, PHE-88Salt Bridge, Pi-Alkyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations apply the principles of quantum mechanics to study chemical systems, providing detailed information about electronic structure and reactivity that is not accessible through classical methods like MD. wikipedia.org These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule. wikipedia.orgarxiv.org For this compound, these methods can predict its intrinsic chemical properties, such as charge distribution, orbital energies, and reactivity hotspots.

Detailed Research Findings: A common quantum chemical method is Density Functional Theory (DFT), which is widely used for its balance of accuracy and computational cost. rsdjournal.orgaspbs.com By performing DFT calculations on this compound, one can obtain the molecule's optimized geometry and a wealth of electronic data. The Molecular Electrostatic Potential (MESP) map, for instance, visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and reaction sites. mdpi.comresearchgate.net

Another key output is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net These calculations are fundamental for understanding the intrinsic reactivity of this compound and for parameterizing more advanced simulations. rsc.org

Table 3: Illustrative Quantum Chemical Properties of this compound (Calculated)

This table presents hypothetical data that would be obtained from a quantum chemical calculation on this compound.

PropertyCalculated ValueUnit
Electronic Energy-475.123Hartrees
Dipole Moment2.58Debye
HOMO Energy-9.85eV
LUMO Energy0.52eV
HOMO-LUMO Gap10.37eV

Applications in Contemporary Chemical Research

Probing Biological Pathways and Metabolic Enzymes (In Vitro)

DL-cyclobutylglycine and its derivatives serve as valuable tools for the in vitro investigation of biological pathways and the function of metabolic enzymes. The constrained cyclic structure of the cyclobutyl group can mimic or block the binding of natural substrates to enzyme active sites, allowing researchers to probe enzyme mechanisms and metabolic fluxes.

The inhibition of enzymes is a critical aspect of studying metabolic pathways. longdom.orgsavemyexams.com Enzyme inhibitors can be small molecules that reduce the catalytic activity of an enzyme, and this can be either a reversible or irreversible process. longdom.orgsavemyexams.com These inhibitors can interact with the enzyme's active site or an allosteric site to induce conformational changes that prevent substrate binding. savemyexams.com

In the context of drug metabolism, enzymes such as the cytochrome P450 (CYP) superfamily are central to the breakdown of a vast number of compounds. nih.govmdpi.com Understanding the interactions between small molecules like cyclobutylglycine derivatives and these enzymes is crucial. For instance, partial reversible inhibition, where an enzyme-inhibitor complex can still produce a product but at a reduced rate, can have significant pharmacological consequences. mdpi.com This type of inhibition can occur when multiple substrates bind to different regions of a large active site, as seen with some CYP enzymes. mdpi.com

The study of metabolic pathways often involves the use of chemical probes to elucidate the roles of specific enzymes. nih.gov By incorporating cyclobutylglycine into peptide or small molecule structures, researchers can create probes that target specific enzymes involved in pathways like those for endocannabinoids, which are regulated by a complex network of metabolic enzymes. nih.gov

Structure-Activity Relationship (SAR) Elucidation in Ligand Design

The unique conformational constraints imposed by the cyclobutyl group make this compound a valuable building block in structure-activity relationship (SAR) studies. SAR studies are fundamental to ligand design, aiming to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying a lead compound and observing the effects on its interaction with a biological target, researchers can optimize potency, selectivity, and pharmacokinetic properties. unm.edu

The incorporation of cyclobutylglycine into a peptide or small molecule can significantly influence its conformation. This is particularly useful in creating constrained peptides, which can have improved target specificity and affinity. researchgate.net For example, in the development of bicyclic peptide inhibitors of E. coli PBP3, a key enzyme in bacterial cell wall synthesis, various amino acid substitutions, including cyclobutylglycine (Cbg), were explored to understand the SAR. researchgate.netbiorxiv.org These studies involved creating libraries of peptide derivatives and assessing their binding affinity and inhibitory activity to identify key residues and conformations for optimal function. biorxiv.org

The table below illustrates the impact of substitutions, including cyclobutylglycine, on the binding affinity of a peptide to its target.

Peptide/CompoundTargetBinding Affinity (Kd)
Peptide 2EcPBP35.23 nM
Peptide 5EcPBP3369 nM
Tracer 1 (fluoresceinated peptide)EcPBP36.86 nM

Data sourced from a study on bicyclic peptide inhibitors. researchgate.net

This systematic approach allows for the rational design of more effective ligands. The constrained nature of cyclobutylglycine helps to lock the ligand into a specific conformation, providing clearer insights into the optimal geometry for binding to the target receptor or enzyme active site.

Development of Chemical Probes for Biological Targets

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, enabling the study of its function in a cellular or in vivo context. nih.govthesgc.org this compound's structural features make it a useful component in the design of such probes. nih.gov The development of a chemical probe requires a molecule with high potency, selectivity, and the ability to engage the target in a biological system. nih.gov

The process of developing a chemical probe often involves screening libraries of compounds for binding affinity and selectivity against a target of interest. nih.govdromicslabs.comresearchgate.net For example, in the development of a probe for Cyclin-Dependent Kinase-Like 2 (CDKL2), acylaminoindazoles were identified as a promising chemical series. nih.gov Subsequent optimization, which could involve the incorporation of residues like cyclobutylglycine, leads to a potent and selective probe. nih.gov

The use of cyclobutylglycine in a probe can help to achieve the desired conformational rigidity, which can enhance binding to the target protein. This is exemplified in the creation of probes for studying G protein-coupled receptors (GPCRs), where ligand conformation is critical for selective binding and activation. nih.gov Furthermore, the incorporation of cyclobutylglycine into peptide-based probes can enhance their stability and cell-penetrating properties. 5z.com

Utilization as a Building Block in Complex Natural Product and Drug Scaffold Synthesis

This compound serves as a versatile building block in the synthesis of complex natural products and novel drug scaffolds. chembk.com Its incorporation can introduce unique structural motifs and conformational constraints, which can be advantageous for biological activity and metabolic stability. 5z.comugent.bersc.org

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. This compound can be utilized in the synthesis of various heterocyclic structures. For instance, it can serve as a precursor in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for generating libraries of complex, highly functionalized compounds, including those with heterocyclic moieties. 5z.com The amino acid functionality of this compound provides a handle for its incorporation into these one-pot synthetic strategies.

A significant application of this compound is its incorporation into cyclic peptides and other cyclic structures to enhance their metabolic stability. 5z.com Linear peptides are often susceptible to rapid degradation by proteases in the body. Cyclization is a common strategy to overcome this limitation, and the inclusion of non-natural amino acids like cyclobutylglycine can further improve stability by sterically hindering protease access to the peptide backbone. 5z.comresearchgate.net

In the development of inhibitors for challenging targets like K-Ras(G12D), bicyclic peptides incorporating unnatural amino acids, including cyclobutylglycine, have shown remarkable resistance to protease degradation. researchgate.net This enhanced stability is crucial for the development of effective therapeutic agents. Similarly, in the design of HIV-1 entry inhibitors, cyclic peptides containing cyclobutylglycine have been explored for their potential to provide stable and potent antagonists of the gp120 envelope protein. google.com The conformational constraint provided by the cyclobutyl group helps to maintain the bioactive conformation of the cyclic peptide, leading to improved efficacy and a longer half-life in vivo. google.com

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enantioenriched Cyclobutylglycine

The biological activity of amino acids is critically dependent on their stereochemistry. Consequently, the development of efficient and scalable methods for the synthesis of enantioenriched cyclobutylglycine is a paramount objective. While classical resolution techniques have been employed, emerging research focuses on more sophisticated asymmetric strategies that can provide direct access to the desired enantiomer with high purity.

Current research in asymmetric synthesis suggests several promising avenues for cyclobutylglycine. One such approach is the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This method has been successfully applied to the synthesis of other cyclic amino acids. google.com The process typically involves a transition metal catalyst, such as rhodium or iridium, complexed with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity. google.com

Another promising direction is the use of chiral organocatalysts. For instance, cinchona-based squaramide catalysts have been effective in promoting enantioselective Michael additions to form substituted cyclobutanes, which could serve as key intermediates. rsc.orgnih.gov These bifunctional catalysts can activate both the nucleophile and the electrophile, precisely controlling the stereochemical outcome of the reaction. nih.gov Further exploration into novel cascade reactions, potentially initiated by organocatalysts, could also provide rapid access to the core structure of cyclobutylglycine in an asymmetric fashion. nih.gov

Synthetic StrategyCatalyst/AuxiliaryKey FeaturesPotential Advantages
Asymmetric Hydrogenation Chiral Phosphine-Metal Complex (e.g., Rh-DuanPhos) google.comHydrogenation of a prochiral enamine or dehydroamino acid precursor.High atom economy; direct formation of the chiral center.
Chiral Auxiliary-Mediated Synthesis (S)-2-amino-2-phenylethanol or similar chiral molecule. rsc.orgDiastereoselective Strecker reaction or alkylation.Well-established methods; predictable stereochemical control.
Organocatalytic Michael Addition Chinchona-based squaramide. nih.govEnantioselective addition of a nucleophile to a cyclobutene (B1205218) derivative.Metal-free conditions; high enantioselectivity.

Exploration of Cyclobutylglycine in Macrocyclic Chemistry

Macrocyclic peptides have emerged as a promising therapeutic modality, capable of tackling challenging drug targets like protein-protein interactions (PPIs). nih.govrsc.org These molecules occupy a chemical space between small molecules and large biologics, offering advantages of both. rsc.org A key challenge in macrocyclic peptide design is controlling the conformation to achieve high binding affinity and biological stability.

The incorporation of non-natural amino acids with constrained geometries, such as cyclobutylglycine, is a powerful strategy to address this challenge. The cyclobutyl group can serve as a rigid scaffold, pre-organizing the peptide backbone into a specific conformation that is favorable for binding to a biological target. This reduction in conformational flexibility can decrease the entropic penalty upon binding, leading to higher affinity. mdpi.com

Future research will likely involve systematically substituting native amino acid residues in known bioactive peptides with cyclobutylglycine to study the effects on structure and function. Different macrocyclization strategies, including traditional lactam formation, ring-closing metathesis, and click chemistry, can be employed to create diverse libraries of cyclobutylglycine-containing macrocycles for screening against various therapeutic targets. nih.govrsc.org

PropertyRationale for Improvement with Cyclobutylglycine
Binding Affinity The rigid cyclobutyl side chain can pre-organize the macrocycle into a bioactive conformation, reducing the entropic cost of binding.
Proteolytic Stability The non-natural structure of the cyclobutyl side chain can hinder recognition by proteases, increasing the peptide's half-life.
Target Selectivity A well-defined conformation can lead to more specific interactions with the target protein surface, reducing off-target effects.
Membrane Permeability The rigid structure may facilitate the adoption of conformations that shield polar groups, potentially improving passive diffusion across cell membranes.

Advanced Approaches to Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. frontiersin.orgrhhz.net However, the large, flat, and often featureless interfaces of PPIs make them notoriously difficult targets for traditional small-molecule drugs. rsc.org Macrocyclic peptides, due to their larger size and ability to mimic protein secondary structures like α-helices and β-turns, are well-suited to inhibit these challenging targets. nih.govnih.govnih.gov

The incorporation of cyclobutylglycine into peptides designed to mimic these secondary structures represents an advanced approach to PPI modulation. For example, when placed strategically within a peptide sequence, the cyclobutyl group can act as a conformational lock, stabilizing an α-helical or β-turn motif that is critical for binding to a target protein. nih.gov This is particularly relevant for "stapled peptides," where synthetic linkers are used to enforce a helical structure. rhhz.net Cyclobutylglycine could offer an alternative, intramolecular means of achieving similar structural stabilization.

Researchers can design and synthesize peptides where cyclobutylglycine replaces residues like leucine (B10760876) or valine at a PPI interface. The rigid orientation of the cyclobutyl side chain can probe the specific steric and hydrophobic requirements of pockets on the protein surface, potentially leading to inhibitors with enhanced potency and selectivity compared to those with flexible, natural side chains. nih.govnih.gov

Integration of Cyclobutylglycine into Bioorthogonal Chemistry for In Vitro Studies

Bioorthogonal chemistry refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgnih.govnih.gov These reactions provide a powerful toolkit for labeling and studying biomolecules in complex systems. nih.govwebsite-files.comresearchgate.net A typical bioorthogonal strategy involves introducing a chemical "reporter" (e.g., an azide (B81097) or alkyne) into a biomolecule and then selectively reacting it with a complementary probe. wikipedia.orgsemanticscholar.org

A significant future direction is the development of cyclobutylglycine derivatives that are functionalized with bioorthogonal handles. For example, the cyclobutyl ring could be chemically modified to include an azide, a terminal alkyne for copper-catalyzed or strain-promoted cycloadditions (CuAAC or SPAAC), or a tetrazine for inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govkinxcdn.com

These functionalized cyclobutylglycine analogues could be incorporated into peptides or proteins via solid-phase peptide synthesis or metabolic labeling. The resulting biomolecules could then be used in a variety of in vitro studies. For instance, a peptide containing an azide-functionalized cyclobutylglycine could be incubated with cell lysate, and its binding partners could be identified by reacting the azide with an alkyne-biotin probe, followed by affinity purification and mass spectrometry. This approach would allow for the precise investigation of the interactions and functions of cyclobutylglycine-containing peptides in a biological context.

Bioorthogonal ReactionReporter on CyclobutylglycineProbe FunctionalityKey Advantage
Staudinger Ligation AzideTriarylphosphineFirst developed bioorthogonal reaction; highly selective. wikipedia.orgnih.gov
Cu-free Click Chemistry (SPAAC) AzideStrained CyclooctyneAvoids copper toxicity, suitable for sensitive systems. nih.govkinxcdn.com
Tetrazine Ligation (IEDDA) Tetrazine or Strained AlkeneStrained Alkene or TetrazineExtremely fast reaction kinetics, ideal for dynamic studies. nih.gov
Photo-click Reaction TetrazoleAlkeneReaction is initiated by light, providing spatiotemporal control. semanticscholar.org

Q & A

Q. What are the critical considerations for synthesizing DL-Cyclobutylglycine to ensure reproducibility and high purity?

Methodological Answer: Synthesis protocols must detail reaction conditions (e.g., temperature, catalysts), purification steps (e.g., chromatography, crystallization), and validation via spectroscopic techniques (NMR, MS). For novel compounds, provide full characterization data (e.g., melting point, optical rotation) and purity assessments (HPLC). Known compounds require explicit literature citations for identity confirmation. Experimental sections should avoid redundancy with figures/tables but emphasize procedural clarity for replication .

Q. How can spectroscopic techniques be optimized to resolve this compound’s structural conformation and stereochemical properties?

Methodological Answer: Use multi-nuclear NMR (¹H, ¹³C, 2D-COSY) to assign stereochemistry and cyclobutyl ring conformation. Pair with X-ray crystallography for absolute configuration validation. For ambiguous results, compare experimental data with computational predictions (DFT-based chemical shift calculations). Report spectral acquisition parameters (e.g., solvent, temperature) to enable cross-study comparisons .

Q. What stability studies are essential for this compound under varying storage and experimental conditions?

Methodological Answer: Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) to assess degradation pathways (e.g., oxidation, hydrolysis). Monitor via HPLC-UV or LC-MS. For biological assays, evaluate pH and temperature effects on solubility and aggregation. Document stability profiles in supplementary materials to guide storage recommendations .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across assay systems be systematically resolved?

Methodological Answer: Apply meta-analysis frameworks to harmonize data from diverse assays (e.g., enzyme inhibition vs. cell-based assays). Control for variables like buffer composition, cell lines, and compound solubility. Use funnel plots to detect publication bias and subgroup analyses to identify confounding factors (e.g., impurity interference). Transparently report negative results to mitigate selective reporting .

Q. What computational strategies are effective for predicting this compound’s target interactions and binding kinetics?

Methodological Answer: Employ molecular docking (AutoDock, Schrödinger) with ensemble receptor conformations to account for protein flexibility. Validate predictions via molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Cross-reference with experimental mutagenesis or SPR data. Avoid overloading graphics with structures; prioritize 2–3 key interactions in visuals .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer: Design focused libraries with systematic substitutions (e.g., cyclobutyl ring modifications, amino acid side chains). Use multivariate analysis (PCA, PLS) to correlate structural descriptors (logP, polar surface area) with activity. For conflicting SAR trends, apply Bayesian models to identify hidden variables (e.g., metabolic stability). Publish synthetic routes and assay protocols in supplementary materials .

Q. How can isotopic labeling of this compound enhance mechanistic studies in metabolic pathways?

Methodological Answer: Synthesize ¹³C/¹⁵N-labeled analogs via Strecker synthesis using labeled precursors. Use tracer studies (LC-MS/MS) to map incorporation into metabolites. For kinetic isotope effects, compare labeled vs. unlabeled compound turnover rates in enzyme assays. Ensure isotopic purity is ≥98% (validated by isotopic ratio MS) to avoid data misinterpretation .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are robust for analyzing dose-response data of this compound in pharmacological studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC₅₀/EC₅₀ values with 95% confidence intervals and assess curve validity via residual plots. For outliers, apply Grubbs’ test and justify exclusions. Use ANOVA with post-hoc corrections for multi-group comparisons .

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound?

Methodological Answer: Reconcile disparities by revisiting force field parameters (e.g., solvation models) in simulations. Validate computational assumptions (e.g., protonation states) via pH-dependent experimental assays. Publish raw simulation trajectories and experimental datasets in repositories (e.g., Zenodo) for community validation .

Ethical and Reproducibility Considerations

Q. What practices ensure ethical reporting of this compound research, particularly in studies with negative or inconclusive results?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories. Use preprint servers (e.g., bioRxiv) to share negative findings. Clearly state limitations (e.g., assay sensitivity, sample size) in discussions. Cite prior contradictory studies to contextualize results .

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